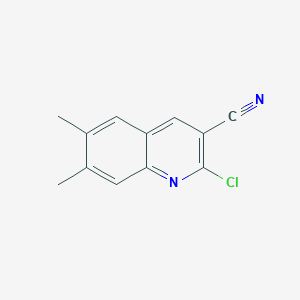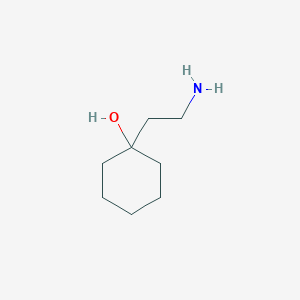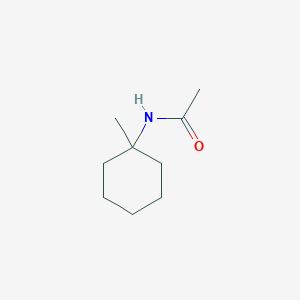
N-(1-methylcyclohexyl)acetamide
Übersicht
Beschreibung
“N-(1-methylcyclohexyl)acetamide” is a chemical compound with the CAS Number: 29138-63-4 . It has a molecular weight of 155.24 .
Molecular Structure Analysis
The molecular structure of “N-(1-methylcyclohexyl)acetamide” is represented by the linear formula C9H17NO . The InChI code for this compound is 1S/C9H17NO/c1-8(11)10-9(2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-methylcyclohexyl)acetamide” are not available, acetamides can participate in various reactions. For instance, they can undergo N-formylation and N-acylation in the presence of imidazole .Physical And Chemical Properties Analysis
“N-(1-methylcyclohexyl)acetamide” has a melting point of 84-85°C . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Muscarinic Agonist Activity
N-(1-methylcyclohexyl)acetamide derivatives demonstrate potential in muscarinic agonist activity. Research involving substituted N-(silatran-1-ylmethyl)acetamides indicates their role as partial muscarinic agonists, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This suggests possible applications in treating conditions related to muscarinic receptors (Pukhalskaya et al., 2010).
Tyrosinase Inhibition
Bi-heterocyclic acetamides, including derivatives of N-(1-methylcyclohexyl)acetamide, have been studied for their tyrosinase inhibition properties, which is significant in managing melanogenesis-related disorders. These compounds have demonstrated potent inhibitory effects compared to standard treatments (Butt et al., 2019).
Opioid Kappa Agonists
Research into N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, closely related to N-(1-methylcyclohexyl)acetamide, has shown their potential as opioid kappa agonists. These compounds have been evaluated for their analgesic properties and show promise in pain management (Costello et al., 1991).
Crystal Structure Analysis
Studies on compounds like N,N'-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, related to N-(1-methylcyclohexyl)acetamide, have provided insights into their crystal structure. This knowledge is valuable for understanding the molecular interactions and stability of these compounds (Rani et al., 2015).
Synthetic Applications
N-(1-methylcyclohexyl)acetamide and its derivatives have been used in various synthetic applications. For instance, they have been employed in the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, showcasing their versatilityin organic synthesis (Murthy et al., 2016).
Stereoselective Synthesis
These compounds have been instrumental in the stereoselective synthesis of complex organic structures, such as cis and trans-fused 3a-aryloctahydroindoles. This highlights their role in advancing synthetic methodologies for producing stereospecific compounds (Saito et al., 2007).
Eigenschaften
IUPAC Name |
N-(1-methylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(11)10-9(2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNNVOLXHKFKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586383 | |
| Record name | N-(1-Methylcyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylcyclohexyl)acetamide | |
CAS RN |
29138-63-4 | |
| Record name | N-(1-Methylcyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)
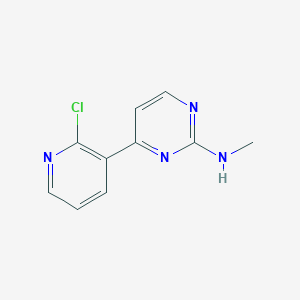


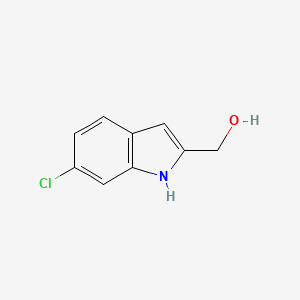


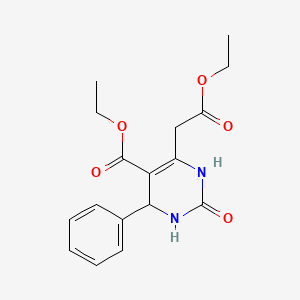
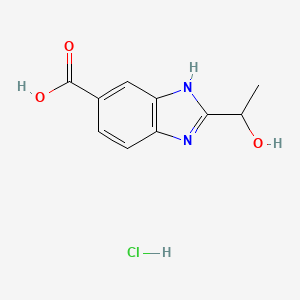
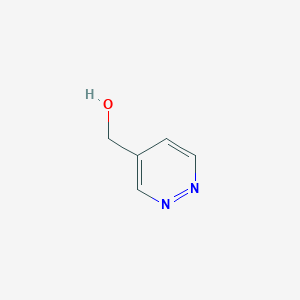
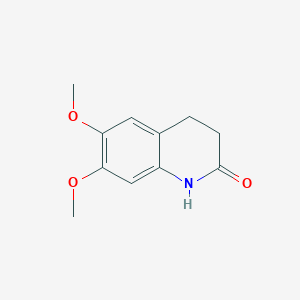
![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)
